molecular formula C10H9ClN2O2 B12365085 3-(2-chloroethyl)-4aH-quinazoline-2,4-dione

3-(2-chloroethyl)-4aH-quinazoline-2,4-dione

Cat. No.: B12365085
M. Wt: 224.64 g/mol
InChI Key: AVTGEWUBMHDDJM-UHFFFAOYSA-N
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Description

3-(2-chloroethyl)-4aH-quinazoline-2,4-dione is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a chloroethyl group at the 3-position and a dione functionality at the 2,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-4aH-quinazoline-2,4-dione typically involves the reaction of 2-chloroethylamine with anthranilic acid derivatives. The process can be summarized in the following steps:

    Formation of Intermediate: Anthranilic acid is reacted with 2-chloroethylamine under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazoline ring.

    Oxidation: The resulting compound is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to introduce the dione functionality at the 2,4-positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large quantities of reactants and intermediates.

    Continuous Flow Systems: Implementing continuous flow systems to ensure efficient and consistent production.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-4aH-quinazoline-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The dione functionality can be reduced to form corresponding diols or further oxidized to form quinazoline derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form complex polycyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of quinazoline-2,4-diol derivatives.

Scientific Research Applications

3-(2-chloroethyl)-4aH-quinazoline-2,4-dione has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to disrupt DNA synthesis and cell division.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.

    Chemical Biology: Utilized in the development of chemical probes for studying biological systems.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-4aH-quinazoline-2,4-dione involves:

    DNA Alkylation: The chloroethyl group can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription.

    Enzyme Inhibition: It can inhibit key enzymes involved in DNA repair and synthesis, thereby exerting cytotoxic effects on rapidly dividing cells.

    Pathway Disruption: The compound can disrupt cellular pathways by binding to specific molecular targets, leading to apoptosis or programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(chloromethyl)quinazoline
  • 2-(Chloromethyl)quinoline
  • 2-Chloro-4-(chloromethyl)thiazole

Uniqueness

3-(2-chloroethyl)-4aH-quinazoline-2,4-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it exhibits a combination of DNA alkylation and enzyme inhibition, making it a promising candidate for anticancer research.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-(2-chloroethyl)-4aH-quinazoline-2,4-dione

InChI

InChI=1S/C10H9ClN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4,7H,5-6H2

InChI Key

AVTGEWUBMHDDJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)N(C2=O)CCCl)C=C1

Origin of Product

United States

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